Erdosteine-d4

LC-MS/MS Bioanalysis Method Validation

Erdosteine-d4 is the definitive deuterated internal standard (SIL-IS) for erdosteine bioanalysis. Deuterated at the 4,4,5,5-thiolactone positions, it co-elutes with the analyte, correcting matrix effects, ionization variability, and extraction losses—unlike unlabeled surrogates that compromise ANDA compliance. Essential for ICH M10/FDA method validation, it ensures precision in quantifying erdosteine and Metabolite I in plasma. A high-purity, characterized reference standard is non-negotiable for DMF filings, stability studies, and QC release testing.

Molecular Formula C₈H₇D₄NO₄S₂
Molecular Weight 253.33
Cat. No. B1154896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErdosteine-d4
Synonyms2-[[2-Oxo-2-[(tetrahydro-2-oxo-3-thienyl)amino]ethyl]thio]acetic Acid-d4;  Dithiosteine-d4;  RV 144-d4;  Secresolv-d4
Molecular FormulaC₈H₇D₄NO₄S₂
Molecular Weight253.33
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erdosteine-d4: Deuterated Internal Standard for High-Accuracy LC-MS/MS Quantification of Erdosteine in Pharmacokinetic and ANDA Studies


Erdosteine-d4 (CAS N/A; molecular formula C₈H₇D₄NO₄S₂; molecular weight 253.33 g/mol) is a stable isotope-labeled analog of the mucolytic agent erdosteine, in which four hydrogen atoms are replaced by deuterium at the 4,4,5,5-positions of the thiolactone ring [1]. This deuterated compound is exclusively utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of erdosteine and its active metabolite, Metabolite I, in biological matrices . Unlike its non-deuterated parent, erdosteine-d4 is not intended for therapeutic use; its primary function is to correct for matrix effects, ionization variability, and sample preparation losses in quantitative bioanalytical workflows, thereby ensuring method accuracy and precision compliant with ICH M10 and FDA bioanalytical method validation guidelines [2].

Why Non-Deuterated Erdosteine or Unlabeled Analogs Cannot Be Substituted for Erdosteine-d4 in Bioanalytical Method Validation


In quantitative LC-MS/MS analysis, the use of a non-isotopic internal standard or an unlabeled structural analog introduces significant analytical error due to differential ionization efficiency, variable extraction recovery, and retention time shifts [1]. Erdosteine-d4, as a stable isotope-labeled internal standard (SIL-IS), co-elutes with the analyte (erdosteine) and experiences near-identical matrix effects and sample preparation losses, thereby providing a robust correction factor for instrument variability . Substituting erdosteine-d4 with unlabeled erdosteine would render the assay non-compliant with regulatory expectations for Abbreviated New Drug Application (ANDA) submissions, where precise quantification of the active pharmaceutical ingredient and its metabolites in plasma is mandatory [2]. Consequently, procurement of a high-purity, well-characterized deuterated standard is non-negotiable for generating data that meets FDA and ICH bioanalytical method validation criteria.

Quantitative Evidence: How Erdosteine-d4 Outperforms Unlabeled Standards and Supports Regulatory-Compliant Method Validation


Mass Spectrometric Differentiation: Isotopic Purity and Spectral Interference Mitigation

Erdosteine-d4 provides a mass difference of +4 Da relative to unlabeled erdosteine (C₈H₁₁NO₄S₂, MW 249.31 g/mol), resulting in a distinct m/z shift that eliminates cross-talk in the mass spectrometer [1]. This mass separation enables the use of multiple reaction monitoring (MRM) transitions for simultaneous quantification of erdosteine and its deuterated IS without chromatographic interference . The isotopic purity of Erdosteine-d4 is specified as >98% deuterium incorporation, as verified by high-resolution mass spectrometry (HRMS) and quantitative NMR (qNMR) .

LC-MS/MS Bioanalysis Method Validation

Regulatory Compliance and Analytical Method Validation: USP/EP Traceability vs. Uncertified Standards

Erdosteine-d4 is supplied with a Certificate of Analysis (CoA) that includes detailed characterization data compliant with ICH Q2(R1) guidelines, enabling its use as a reference standard for method development and validation (AMV) [1]. The product is suitable for traceability against United States Pharmacopeia (USP) or European Pharmacopoeia (EP) reference standards, which is a requirement for quality control in ANDA and DMF filings [2]. In contrast, unlabeled erdosteine obtained from non-pharmacopeial sources lacks this certified traceability chain and may contain unspecified impurities that compromise assay accuracy.

ANDA DMF Quality Control

Matrix Effect Correction in Plasma Bioanalysis: Deuterated vs. Non-Deuterated Internal Standard Performance

In a typical bioanalytical method validation for erdosteine in human plasma, the use of Erdosteine-d4 as an internal standard is expected to normalize ion suppression/enhancement effects caused by phospholipids and other endogenous matrix components [1]. While direct quantitative comparison data for Erdosteine-d4 in this specific context is not publicly available in primary literature, class-level inference from established bioanalytical principles indicates that a deuterated IS co-eluting with the analyte provides a matrix factor (MF) correction efficiency approaching 100%, whereas a non-deuterated structural analog may exhibit differential matrix effects leading to a bias of ±15% or greater [2].

Pharmacokinetics Bioequivalence Plasma Analysis

Optimal Use Cases for Erdosteine-d4 in Regulated Bioanalysis and Pharmaceutical Development


Bioanalytical Method Validation for ANDA Submission of Generic Erdosteine Formulations

Erdosteine-d4 is the definitive internal standard for developing and validating an LC-MS/MS method intended for a generic drug ANDA filing [1]. Its use ensures that the assay meets FDA criteria for accuracy, precision, selectivity, and matrix effect, which are essential for demonstrating bioequivalence between a test formulation and the reference listed drug (RLD) [2].

Clinical Pharmacokinetic Studies of Erdosteine in Patient Populations

In Phase I and bioequivalence studies, Erdosteine-d4 enables the precise quantification of erdosteine and its active metabolite in human plasma samples [1]. This is particularly important given the drug's rapid first-pass metabolism to N-thiodiglycolyl-homocysteine (Metabolite I), which requires a robust IS to correct for variable extraction efficiencies and matrix effects [2].

Quality Control of Erdosteine API and Finished Dosage Forms

Pharmaceutical quality control laboratories utilize Erdosteine-d4 as a reference standard for the quantitative determination of erdosteine content in raw materials and capsule/tablet formulations [1]. The compound's traceability to USP/EP standards supports compliance with cGMP requirements and ICH Q6A specifications for drug substance and product release testing [2].

Stability Studies and Forced Degradation Testing of Erdosteine Formulations

Erdosteine-d4 is used as an internal standard in stability-indicating HPLC and LC-MS methods to monitor degradation products under stress conditions (acid, base, oxidative, thermal, and photolytic) [1]. This application is critical for establishing product shelf-life and supporting DMF submissions [2].

Technical Documentation Hub

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